molecular formula C9H10O5 B14411507 Diprop-2-en-1-yl oxopropanedioate CAS No. 87605-44-5

Diprop-2-en-1-yl oxopropanedioate

Cat. No.: B14411507
CAS No.: 87605-44-5
M. Wt: 198.17 g/mol
InChI Key: QTBRDNMPULGXDV-UHFFFAOYSA-N
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Description

It is a derivative of oxopropanedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by prop-2-en-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diprop-2-en-1-yl oxopropanedioate can be synthesized through the esterification of oxopropanedioic acid with prop-2-en-1-ol under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out by heating the reactants under reflux, followed by purification through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods may also incorporate solvent recovery and recycling to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Diprop-2-en-1-yl oxopropanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The allyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Diprop-2-en-1-yl oxopropanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules through Diels-Alder reactions.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of diprop-2-en-1-yl oxopropanedioate involves its interaction with various molecular targets. The compound’s reactive oxo and allyl groups enable it to participate in a range of chemical reactions, potentially modifying biological molecules and pathways. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Diethyl oxopropanedioate: Similar in structure but with ethyl groups instead of allyl groups.

    Diallyl malonate: Contains two allyl groups but lacks the oxo functionality.

    Diethyl malonate: Similar ester structure but without the oxo group.

Uniqueness

This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

CAS No.

87605-44-5

Molecular Formula

C9H10O5

Molecular Weight

198.17 g/mol

IUPAC Name

bis(prop-2-enyl) 2-oxopropanedioate

InChI

InChI=1S/C9H10O5/c1-3-5-13-8(11)7(10)9(12)14-6-4-2/h3-4H,1-2,5-6H2

InChI Key

QTBRDNMPULGXDV-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C(=O)C(=O)OCC=C

Origin of Product

United States

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